molecular formula C21H21ClFNO3 B1613093 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone CAS No. 898762-13-5

3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone

Cat. No.: B1613093
CAS No.: 898762-13-5
M. Wt: 389.8 g/mol
InChI Key: PXRDSSAJVKHQDG-UHFFFAOYSA-N
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Description

3-Chloro-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]-5-fluorobenzophenone is a complex organic compound with a molecular formula of C21H21ClFNO3 It is characterized by the presence of a spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone typically involves multiple steps. One common approach is to start with the preparation of the 1,4-dioxa-8-azaspiro[4.5]decane intermediate. This intermediate is then reacted with appropriate chlorinated and fluorinated benzophenone derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products. Substitution reactions can result in the formation of various substituted benzophenone derivatives .

Scientific Research Applications

3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 2-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 4’-Bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Uniqueness

3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-2-15(10-16)14-24-6-4-21(5-7-24)26-8-9-27-21/h1-3,10-13H,4-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRDSSAJVKHQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643329
Record name (3-Chloro-5-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-13-5
Record name (3-Chloro-5-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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